Nitenpyram-N-desmethyl

Description

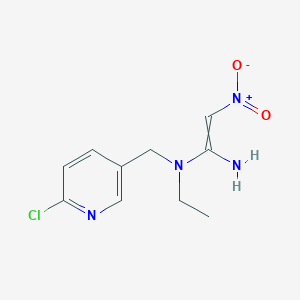

Structure

3D Structure

Properties

Molecular Formula |

C10H13ClN4O2 |

|---|---|

Molecular Weight |

256.69 g/mol |

IUPAC Name |

1-N'-[(6-chloropyridin-3-yl)methyl]-1-N'-ethyl-2-nitroethene-1,1-diamine |

InChI |

InChI=1S/C10H13ClN4O2/c1-2-14(10(12)7-15(16)17)6-8-3-4-9(11)13-5-8/h3-5,7H,2,6,12H2,1H3 |

InChI Key |

KSXVZTVFZKDBOY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])N |

Origin of Product |

United States |

Formation Pathways and Biotransformation Mechanisms of Nitenpyram N Desmethyl

Biotransformation Pathways of Nitenpyram (B241) Leading to Nitenpyram-N-desmethyl

The conversion of nitenpyram to this compound within biological systems is a significant metabolic route, primarily facilitated by enzymatic processes. This biotransformation is a key aspect of how organisms process and modify the parent insecticide.

Enzymatic N-demethylation Processes in Biological Systems

The primary mechanism for the formation of this compound in organisms is through enzymatic N-demethylation. researchgate.net This process involves the removal of a methyl group from the nitenpyram molecule. In mice, for instance, N-demethylation is a recognized metabolic pathway for nitenpyram. researchgate.net The resulting metabolite, desmethyl-nitenpyram, is one of several derivatives formed as the organism metabolizes the parent compound. wikipedia.org

Role of Cytochrome P450 Monooxygenases in Nitenpyram Metabolism

Cytochrome P450 (P450) monooxygenases are a superfamily of enzymes that play a crucial role in the metabolism of a wide range of foreign compounds, including insecticides like nitenpyram. nih.govnih.govacs.orgnih.gov These enzymes are central to the N-demethylation process that produces this compound. nih.govacs.org

Research has identified specific P450 enzymes involved in the metabolism of nitenpyram. For example, in the brown planthopper, Nilaparvata lugens, two P450s, CYP4CE1 and CYP6ER1, are key to metabolic resistance against nitenpyram. nih.govacs.org Mass spectrometry analysis has shown that recombinant CYP6ER1 metabolizes nitenpyram into a single product: N-desmethyl nitenpyram. nih.govacs.org In contrast, CYP4CE1 metabolizes nitenpyram into three products: N-desmethyl nitenpyram, hydroxy-nitenpyram, and N-desmethyl hydroxy-nitenpyram, with a preference for hydroxylation. nih.govacs.org

In the fruit fly, Drosophila melanogaster, the mitochondrial P450 enzyme CYP12A5 has been shown to be involved in the metabolism of nitenpyram. nih.gov Studies using RNA interference (RNAi) to reduce the function of this enzyme led to decreased nitenpyram mortality, suggesting that CYP12A5 metabolizes nitenpyram into a more toxic product. nih.gov While this study focused on activation, it highlights the significant role of P450s in transforming the nitenpyram molecule. Further research in Drosophila melanogaster has also implicated Cyp6g1 and Cyp6g2 in conferring resistance to nitenpyram through metabolic detoxification. nih.gov

The table below summarizes the findings on the role of specific Cytochrome P450 enzymes in the metabolism of nitenpyram.

Table 1: Role of Cytochrome P450 Enzymes in Nitenpyram Metabolism

| Enzyme | Organism | Metabolites Formed from Nitenpyram | Reference |

|---|---|---|---|

| CYP6ER1 | Nilaparvata lugens (brown planthopper) | N-desmethyl nitenpyram | nih.govacs.org |

| CYP4CE1 | Nilaparvata lugens (brown planthopper) | N-desmethyl nitenpyram, hydroxy-nitenpyram, N-desmethyl hydroxy-nitenpyram | nih.govacs.org |

| CYP12A5 | Drosophila melanogaster (fruit fly) | Implicated in metabolic activation | nih.gov |

| Cyp6g1 | Drosophila melanogaster (fruit fly) | Confers resistance to nitenpyram | nih.gov |

Other Enzymatic Systems Implicated in N-Demethylation

While cytochrome P450 monooxygenases are the most prominently cited enzymes in the N-demethylation of nitenpyram, other enzymatic systems may also be involved. For example, studies on the white-rot fungus Phanerochaete sordida YK-624 have shown its ability to degrade nitenpyram. nii.ac.jp The degradation was significantly inhibited by a P450 inhibitor, suggesting the primary role of these enzymes in this fungus as well. nii.ac.jp However, the complex metabolic pathways in various organisms could potentially involve other enzyme families in the biotransformation of nitenpyram, though specific details regarding their direct role in forming this compound are not as extensively documented as that of P450s.

Abiotic Transformation Routes Contributing to this compound Formation

In addition to biological transformation, nitenpyram can be degraded in the environment through abiotic processes such as photolysis and hydrolysis. However, the formation of this compound through these routes is not as clearly established as its formation via biotransformation.

Hydrolytic Transformation Pathways of Parent Compound

Hydrolysis is another abiotic process that can contribute to the degradation of nitenpyram in aqueous environments. wikipedia.org Nitenpyram has been shown to undergo base-catalyzed hydrolysis. mn.gov One study investigating the degradation of nitenpyram in finished drinking water suggested that the breakdown was likely a result of oxidation, hydrolysis, and reaction with chlorine. nih.gov This study proposed structures for six reaction products, indicating that the olefinic part of the molecule is a key reactive site. nih.gov However, similar to photolysis, the available literature on the hydrolysis of nitenpyram does not explicitly identify this compound as a resulting product. mn.govnih.govumn.edu

Metabolic Fate and Pharmacokinetics of Nitenpyram N Desmethyl in Biological Systems

Metabolism and Biotransformation in Arthropod Species

The metabolism of nitenpyram (B241) and its derivatives, including N-desmethyl-nitenpyram, is a key factor in the development of insecticide resistance in target pests. The biotransformation processes in arthropods primarily involve enzymatic detoxification pathways.

Elucidation of Metabolic Pathways in Target Pests

In target pests, nitenpyram is metabolized into several products, with N-desmethylation being a significant pathway. nih.govacs.org Studies on the brown planthopper, Nilaparvata lugens, a major rice pest, have shown that the cytochrome P450 monooxygenase (P450) enzyme CYP6ER1 can metabolize nitenpyram into a single product: N-desmethyl-nitenpyram. nih.govacs.orgfigshare.com Another P450 enzyme, CYP4CE1, metabolizes nitenpyram into three products: N-desmethyl-nitenpyram, hydroxy-nitenpyram, and N-desmethyl-hydroxy-nitenpyram, with a preference for hydroxylation. nih.govacs.org The metabolism of nitenpyram in the cotton aphid, Aphis gossypii, also involves P450 enzymes, with studies showing that recombinant CYP6CY22 and CYP6CY13 can metabolize nitenpyram. jst.go.jp

The primary metabolic reactions involved in the biotransformation of nitenpyram in target pests include:

N-demethylation: The removal of a methyl group from the nitrogen atom, leading to the formation of N-desmethyl-nitenpyram. nih.govacs.orgresearchgate.net

Hydroxylation: The addition of a hydroxyl group to the nitenpyram molecule. nih.govacs.org

Oxidation: Further oxidation reactions can occur on the metabolites. researchgate.net

Table 1: Metabolic Pathways of Nitenpyram in Target Pests

| Pest Species | Key Enzymes | Major Metabolites | Primary Metabolic Reaction |

| Nilaparvata lugens (Brown Planthopper) | CYP6ER1, CYP4CE1 | N-desmethyl-nitenpyram, hydroxy-nitenpyram, N-desmethyl-hydroxy-nitenpyram | N-demethylation, Hydroxylation |

| Aphis gossypii (Cotton Aphid) | CYP6CY22, CYP6CY13 | N-desmethyl-nitenpyram and other metabolites | N-demethylation, other metabolic reactions |

Implications for Insecticidal Resistance Mechanisms

The metabolic detoxification of nitenpyram is a significant mechanism of insecticide resistance in various pest species. wikipedia.orgresearchgate.net Overexpression of P450 genes is a common strategy employed by insects to enhance their metabolic capacity and tolerate higher doses of insecticides. researchgate.net

In Nilaparvata lugens, the expression of CYP4CE1 has been strongly associated with nitenpyram resistance in field-collected populations. nih.govacs.org Similarly, the overexpression of CYP6ER1 has been linked to resistance to nitenpyram and other neonicotinoids in this pest. researchgate.net A nitenpyram-resistant strain of N. lugens showed a significant increase in P450 activity, and the suppression of CYP6ER1 expression led to increased susceptibility to the insecticide. researchgate.net

The development of resistance highlights the adaptive capabilities of insect populations and underscores the importance of understanding metabolic pathways in designing effective resistance management strategies. pjoes.com

Enzymatic Systems Involved in Arthropod Detoxification

The detoxification of insecticides in arthropods is a multi-phase process involving several enzyme families. researchgate.netplos.org

Phase I Detoxification: This phase involves the initial modification of the insecticide molecule, often through oxidation, hydrolysis, or reduction, to make it more water-soluble. Cytochrome P450 monooxygenases (P450s) are the primary enzymes in this phase and play a crucial role in metabolizing nitenpyram. researchgate.netplos.org Carboxylesterases (CarEs) are another group of Phase I enzymes involved in insecticide detoxification. nih.gov

Phase II Detoxification: In this phase, the modified insecticide or its metabolites are conjugated with endogenous molecules, such as glutathione, sugars, or sulfates, to further increase their water solubility and facilitate their excretion. researchgate.net Glutathione S-transferases (GSTs) are key enzymes in this phase. plos.orgnih.gov

Phase III Detoxification: This phase involves the transport of the conjugated metabolites out of the cell by transporters like ATP-binding cassette (ABC) transporters. plos.org

Studies have shown that in Nilaparvata lugens, GSTs and CarEs, in addition to P450s, are involved in the detoxification of nitenpyram. nih.gov The activity of these enzymes can be induced by exposure to the insecticide, contributing to the development of metabolic resistance. nih.govccsenet.org

Biotransformation in Non-Target Terrestrial Organisms (excluding human clinical data)

The biotransformation of nitenpyram and its metabolites in non-target organisms is an important area of research for assessing potential ecological risks.

Metabolic Processes in Mammalian Models

In mammalian models, such as mice and rats, nitenpyram is also subject to metabolic transformations. Studies in mice have identified several metabolites, including desmethyl-nitenpyram. wikipedia.org The metabolism of neonicotinoids in mammals is generally rapid, with the parent compound and its metabolites being excreted primarily in the urine. sci-hub.se

Research on rats has shown that neonicotinoids with a nitro group, like nitenpyram, are mostly excreted in the urine. sci-hub.se The metabolic pathways in mammals can involve N-demethylation, hydroxylation, and other oxidative reactions, similar to those observed in insects. sci-hub.seescholarship.org However, the specific enzymes and the rate of metabolism can differ between species.

Biotransformation in Avian Species

Information on the specific biotransformation of Nitenpyram-N-desmethyl in avian species is limited in the provided search results. However, it is known that neonicotinoids can have adverse effects on avian populations. researchgate.net The exposure to these insecticides can lead to reproductive and developmental issues. researchgate.net Standard toxicity tests have indicated that neonicotinoids can affect testicular function in male birds and embryonic development. researchgate.net Further research is needed to fully elucidate the metabolic pathways and potential for bioaccumulation of nitenpyram and its metabolites, including N-desmethyl-nitenpyram, in avian species.

Metabolic Studies in Terrestrial Invertebrates (e.g., Earthworms)

The specific metabolic fate of this compound in terrestrial invertebrates such as earthworms is not extensively documented in scientific literature. Research has more commonly focused on the toxicity of the parent compound, nitenpyram, to these organisms. For instance, studies have demonstrated the toxicity of nitenpyram to the earthworm Eisenia fetida. ifremer.fr

However, the formation of N-desmethyl metabolites from parent neonicotinoids is a recognized metabolic pathway in various organisms, particularly insects. In the brown planthopper, Nilaparvata lugens, the cytochrome P450 enzyme CYP6ER1 has been shown to metabolize nitenpyram into a single product, N-desmethyl nitenpyram. nih.gov Another P450 enzyme, CYP4CE1, also produces N-desmethyl nitenpyram alongside other hydroxylated metabolites. nih.gov This N-demethylation is a critical step in the detoxification process within these insects. While this confirms the production of this compound in invertebrates, further research is required to understand its subsequent breakdown, accumulation, or excretion in terrestrial species like earthworms.

Plant Uptake, Translocation, and Metabolism of this compound

Systemic Distribution within Plant Tissues

Nitenpyram, the parent compound, is known for its systemic properties, meaning it can be absorbed by plants and transported throughout their tissues. frontiersin.orgplos.org Due to its high water solubility, it is readily taken up by the roots and translocated to other parts of the plant, including stems and leaves. frontiersin.org

Metabolic studies on neonicotinoids in plants have identified N-demethylation as a common transformation reaction. farmlandbirds.net For example, studies in spinach seedlings treated with various neonicotinoids revealed that demethylation was a key metabolic reaction. While direct studies tracking the distribution of this compound are limited, its formation from the systemic parent compound within plant tissues suggests it would also be distributed systemically via the plant's vascular system.

Conjugation and Further Metabolite Formation in Plant Matrices

Following the initial Phase I metabolic reactions, such as the N-demethylation that forms this compound, plant systems typically employ Phase II reactions to increase water solubility and facilitate sequestration or detoxification. These reactions involve conjugation, where the metabolite is linked to endogenous molecules like sugars or amino acids.

In studies with spinach, novel plant metabolites of neonicotinoids included various O- and N-glucosides and amino acid conjugates. This indicates that after the formation of Phase I metabolites like N-desmethyl derivatives, they are likely to undergo further conjugation. In mice, N-desmethyl-nitenpyram is a known metabolite of nitenpyram, which can undergo subsequent oxidation reactions. wikipedia.org Although the specific conjugation pathways for this compound in plant matrices have not been explicitly detailed, it is probable that it follows similar conjugation patterns observed for other neonicotinoid metabolites, leading to the formation of more complex and polar derivatives.

Microbial Degradation and Transformation in Environmental Matrices

Role of Soil and Water Microbiota in Biotransformation

Microbial degradation is a critical process determining the environmental fate of neonicotinoid insecticides, including nitenpyram. nih.gov Various microorganisms, including bacteria and fungi, have been identified that can degrade nitenpyram in soil and water systems. nih.govscienceopen.com Genera such as Rhodococcus, Bacillus, and Ochrobactrum are known to be involved in the biotransformation of nitenpyram. nih.govmdpi.comfrontiersin.org

Demethylation is a recognized pathway in the microbial degradation of neonicotinoids. For instance, the microbial degradation of thiamethoxam (B1682794) can lead to the formation of desmethyl-thiamethoxam. mdpi.comfrontiersin.org While the direct microbial transformation of this compound is not well-documented, the prevalence of demethylation reactions in the microbial metabolism of structurally similar compounds suggests that soil and water microbiota play a significant role in its formation from the parent nitenpyram and its subsequent degradation.

Table 1: Examples of Microorganisms Involved in Nitenpyram Degradation

| Microorganism | Environment | Degradation Finding | Citation |

| Ochrobactrum sp. strain DF-1 | Wastewater | Can utilize nitenpyram as a sole carbon or nitrogen source; degrades 100 mg/L within 10 days. | frontiersin.org |

| Rhodococcus ruber CGMCC 17550 | Sewage Treatment Tank | Resting cells achieved a 98.37% degradation rate of 100 mg L⁻¹ nitenpyram. | mdpi.com |

| Phanerochaete sordida YK-624 | Not specified | A white-rot fungus capable of degrading nitenpyram. | frontiersin.orgnih.gov |

| Aspergillus sp. | Commercial Formulation | Fungal strain capable of degrading 92.9% of nitenpyram. | frontiersin.org |

Environmental Fate, Transport, and Persistence of Nitenpyram N Desmethyl

Soil Environmental Dynamics

Limited specific data exists for the environmental dynamics of Nitenpyram-N-desmethyl in soil systems. While studies have identified other degradation products of nitenpyram (B241) in soil, the specific characteristics of the N-desmethyl metabolite are not well-documented. researchgate.netjst.go.jpresearchgate.net

Adsorption, Desorption, and Leaching Characteristics

There is a significant lack of publicly available data on the adsorption, desorption, and leaching characteristics of this compound. Key parameters used to describe these processes, such as the soil-water partition coefficient (Kd) and the soil organic carbon-water (B12546825) partition coefficient (Koc), have not been determined or reported in the available literature. Without these values, a quantitative assessment of its potential to bind to soil particles or leach through the soil profile cannot be made.

Mobility and Transport in Soil Profiles

Information regarding the mobility and transport of this compound in soil profiles is not available in the reviewed scientific literature. Safety Data Sheets for the compound explicitly state that no relevant information is available for mobility in soil. lgcstandards.comlgcstandards.com Generally, the mobility of neonicotinoid metabolites is influenced by their physicochemical properties, such as water solubility and charge, which can differ from the parent compound. However, without experimental data, any statements on the mobility of this compound would be speculative.

Persistence and Degradation Kinetics in Various Soil Types

Data Table: Soil Environmental Dynamics of this compound

| Parameter | Value | Soil Type(s) | Reference |

| Adsorption Coefficient (Kd) | Data not available | Not applicable | |

| Organic Carbon-Normalized Adsorption Coefficient (Koc) | Data not available | Not applicable | |

| Leaching Potential | Data not available | Not applicable | |

| Mobility Classification | Data not available | Not applicable | lgcstandards.comlgcstandards.com |

| Aerobic Soil Half-Life (DT50) | Data not available | Not applicable |

Aquatic Environmental Dynamics

The behavior of this compound in aquatic environments is another area with a significant lack of specific scientific data. While the parent compound, nitenpyram, is known to be highly water-soluble and can contaminate surface and groundwater, the specific fate of the N-desmethyl metabolite within these systems is not well-documented. nih.gov

Dissipation and Distribution in Surface and Groundwater Systems

There are no specific studies available that detail the dissipation rates or distribution patterns of this compound in surface or groundwater. The detection of other neonicotinoids and their metabolites in various water bodies suggests that these compounds can be transported into aquatic systems. nih.govplos.org However, monitoring studies have not typically provided specific concentration data or dissipation kinetics for this compound. nih.gov

Sediment-Water Partitioning Behavior

Quantitative data describing the partitioning of this compound between water and sediment is not available in the current body of scientific literature. The octanol-water partition coefficient (log Kow), which can indicate a substance's tendency to associate with organic matter in sediment, has not been reported for this specific metabolite. Safety Data Sheets for this compound state that the partition coefficient (n-octanol/water) is "not determined". lgcstandards.com Without this information, its potential to accumulate in aquatic sediments cannot be accurately assessed.

Data Table: Aquatic Environmental Dynamics of this compound

| Parameter | Value | System Type(s) | Reference |

| Aquatic Dissipation Half-Life (DT50) | Data not available | Not applicable | |

| Sediment-Water Partition Coefficient | Data not available | Not applicable | |

| Partition coefficient (n-octanol/water) | Not determined | Not applicable | lgcstandards.com |

Persistence and Hydrolytic Stability in Aquatic Environments

Specific data on the persistence and hydrolytic stability of this compound in aquatic environments are not well-documented. For the parent compound, nitenpyram, degradation in water can occur through hydrolysis, particularly in finished drinking water. wikipedia.org Studies have shown that nitenpyram itself is relatively stable in surface and ground waters under certain conditions. researchgate.net However, the transformation products of nitenpyram, which would include this compound, are suggested to be more persistent than the parent compound. nih.govresearchgate.net Without specific studies on this compound, its half-life and susceptibility to hydrolysis under varying pH conditions in aquatic systems remain undetermined.

Atmospheric Processes and Volatilization Potential

The potential for this compound to volatilize and undergo atmospheric processes has not been specifically reported. The parent compound, nitenpyram, exhibits a low potential for volatilization from soil and water surfaces, based on its estimated Henry's Law constant and low vapor pressure. echemi.com While metabolites can have different physicochemical properties than their parent compounds, it is generally expected that the volatilization potential of this compound would also be low. However, this assumption requires empirical validation through dedicated studies on its specific properties. There is a lack of information regarding the atmospheric fate and potential for long-range transport of this metabolite.

Photodegradation in Environmental Systems

Kinetics and Mechanisms of Photolytic Degradation

Influence of Environmental Factors on Photodegradation (e.g., pH, natural organic matter)

The influence of environmental factors such as pH and the presence of natural organic matter on the photodegradation of this compound has not been a direct subject of published research. For nitenpyram, factors such as the presence of humic acids (a component of natural organic matter) can influence its photodegradation rates in water. nih.gov For instance, the degradation half-life of nitenpyram under sunlight was found to be shorter in water containing humic acids compared to deionized water, suggesting that indirect photolysis mechanisms may play a role. nih.gov The effect of pH on the photodegradation of the parent compound has also been noted. nih.gov However, how these factors specifically affect the stability and degradation pathways of this compound remains an area requiring further investigation.

Advanced Analytical Methodologies for Nitenpyram N Desmethyl Research

Sample Preparation Techniques for Complex Environmental and Biological Matrices

Effective sample preparation is a critical first step to isolate Nitenpyram-N-desmethyl from interfering substances such as lipids, pigments, and proteins, and to concentrate it for subsequent analysis. nih.gov The choice of technique depends on the matrix type, the physicochemical properties of the analyte, and the desired analytical sensitivity.

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely utilized cleanup and concentration technique that separates components of a mixture based on their physical and chemical properties. mdpi.com For polar compounds like this compound, SPE protocols often involve passing a liquid sample through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while impurities are washed away. A final elution step with a small volume of an appropriate solvent recovers the concentrated analyte. researchgate.net

Research on neonicotinoids, including the parent compound Nitenpyram (B241), has demonstrated the efficacy of specific SPE cartridges. For instance, a method for determining neonicotinoids in vegetables and fruits involved an initial extraction with acetonitrile (B52724), followed by cleanup using a weak anion-exchange cartridge (PSA) and a silica (B1680970) gel cartridge. nih.gov This dual-cartridge approach allowed for selective elution, with Nitenpyram being recovered with acetone (B3395972) after other neonicotinoids were eluted with an acetone/hexane mixture. nih.gov On-line SPE systems coupled directly with liquid chromatography offer further advantages by minimizing sample handling, reducing solvent consumption, and increasing sample throughput. researchgate.net

Table 1: Example Solid-Phase Extraction Sorbents for Neonicotinoid Analysis

| Sorbent Type | Target Analytes/Matrix | Principle of Separation | Elution Solvents |

| Primary Secondary Amine (PSA) | Neonicotinoids in Vegetables/Fruits | Weak anion-exchange and normal-phase retention | Acetone/Hexane, Acetone |

| Zirconium dioxide-based sorbents | Broad range of contaminants in biological matrices | Multiple interaction mechanisms | Not specified |

| C18 (Octadecyl) | Pesticides in complex matrices | Reversed-phase retention (hydrophobic interactions) | Acetonitrile:toluene |

QuEChERS Methodology Adaptations and Optimization

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone of pesticide residue analysis due to its simplicity, speed, and minimal solvent usage. sigmaaldrich.comufmg.br The procedure generally involves two main steps: an extraction/partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup. eurl-pesticides.eu

Extraction: The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile, in the presence of salts such as magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl). The salts induce phase separation between the aqueous and organic layers and help drive the analytes into the acetonitrile phase. sigmaaldrich.com

Cleanup (d-SPE): An aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of d-SPE sorbents. Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences like lipids, and graphitized carbon black (GCB) to remove pigments and sterols. sigmaaldrich.comhvcse.vn After vortexing and centrifugation, the cleaned extract is ready for chromatographic analysis. sigmaaldrich.com

For particularly small sample sizes, such as in wildlife monitoring, miniaturized QuEChERS methods have been developed. These scaled-down versions use significantly less sample material and reagents while maintaining good analytical performance, making them a cost-effective and environmentally friendly alternative. ufmg.br The selection and optimization of sorbent combinations are crucial for effectively removing matrix interferences without compromising the recovery of this compound. nih.govhvcse.vn

Table 2: Common QuEChERS Sorbents and Their Functions

| Sorbent | Function | Target Interferences |

| Primary Secondary Amine (PSA) | Anion exchange | Fatty acids, organic acids, sugars, some pigments |

| C18 (Octadecyl) | Reversed-phase | Lipids, nonpolar compounds |

| Graphitized Carbon Black (GCB) | Adsorption | Pigments (chlorophyll, carotenoids), sterols |

| Magnesium Sulfate (MgSO₄) | Drying agent | Removes residual water from the organic extract |

Microextraction and Miniaturized Sample Preparation Approaches

In line with the principles of Green Analytical Chemistry, several microextraction techniques have emerged that drastically reduce or eliminate the use of organic solvents. mdpi.commdpi.com These methods are characterized by high enrichment factors and are well-suited for trace-level analysis.

Solid-Phase Microextraction (SPME): SPME utilizes a fused silica fiber coated with a polymeric stationary phase. The fiber is either immersed directly into a liquid sample or exposed to its headspace, where analytes partition onto the fiber coating. nih.gov Desorption is then performed thermally in a gas chromatograph's injector or by using a solvent for liquid chromatography analysis. nih.govnih.gov In-tube SPME is a variation that can be coupled online with LC systems for automated analysis of less volatile and polar compounds, such as pesticide metabolites in biological fluids. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible solvent like acetonitrile) into the aqueous sample. mdpi.com This creates a cloudy solution of fine droplets, maximizing the surface area for rapid analyte extraction. mdpi.comnih.gov Centrifugation separates the phases, and the sedimented extraction solvent containing the concentrated analyte is collected for analysis. A combined QuEChERS-DLLME method has been successfully developed for concentrating neonicotinoid pesticides in grains, demonstrating the power of hyphenating these modern extraction techniques. nih.gov

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate this compound from any remaining co-extracted compounds before its detection and quantification.

Liquid Chromatography (LC) Applications (HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques for the analysis of Nitenpyram and its metabolites. xisdxjxsu.asianih.gov These methods are ideal for polar, non-volatile, and thermally labile compounds like this compound.

Separation is typically achieved on a reversed-phase column, most commonly a C18 column, where analytes are separated based on their hydrophobicity. nih.govxisdxjxsu.asia The mobile phase usually consists of a mixture of water (often acidified with formic acid) and an organic solvent such as acetonitrile or methanol. xisdxjxsu.asiaresearchgate.net UHPLC systems, which use columns with smaller particle sizes (<2 µm), offer higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. nih.gov

Detection is commonly performed using a UV-Visible detector or, for higher sensitivity and selectivity, a mass spectrometer (MS). xisdxjxsu.asia Tandem mass spectrometry (LC-MS/MS) is particularly powerful, providing structural confirmation and enabling quantification at very low concentration levels, even in complex matrices. researchgate.netnih.gov

Table 3: Examples of Liquid Chromatography Methods for Nitenpyram Analysis

| Instrument | Column | Mobile Phase | Flow Rate | Detector | Retention Time (Nitenpyram) | Reference |

| HPLC | C18 (250mm x 4.6mm, 5µm) | Methanol:Acetonitrile:Water (30:30:40) | 1.0 mL/min | UV-Vis | 3.7 min | xisdxjxsu.asiaresearchgate.net |

| HPLC | C18 | Not Specified | Not Specified | Diode-Array Detector (DAD) | Not Specified | nih.gov |

| LC-MS/MS | Not Specified | Acetonitrile, Water, Formic Acid, Ammonium Acetate | Not Specified | Tandem Mass Spectrometry (MS/MS) | Not Specified | nih.gov |

Gas Chromatography (GC) Considerations for Derivatized Metabolites

Direct analysis of polar compounds like this compound by Gas Chromatography (GC) is generally not feasible. The presence of polar functional groups (such as secondary amines) makes the molecule non-volatile and prone to thermal degradation at the high temperatures used in GC injectors and columns. sigmaaldrich.com

Therefore, a chemical derivatization step is necessary to convert the polar analyte into a more volatile and thermally stable derivative prior to GC analysis. jfda-online.com Derivatization involves replacing active hydrogen atoms on polar functional groups with nonpolar moieties. sigmaaldrich.com

Common derivatization strategies that could be applicable include:

Silylation: This involves reacting the analyte with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form a less polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative. sigmaaldrich.comucdavis.edusemanticscholar.org

Acylation: This reaction uses reagents like pentafluoropropionic anhydride (B1165640) (PFPA) to introduce an acyl group, which increases volatility and can enhance detection sensitivity, particularly with an electron capture detector (ECD). mdpi.com

While specific protocols for the GC analysis of derivatized this compound are not prominently featured in the literature, the principles are well-established for other polar metabolites, such as amino acids. sigmaaldrich.comjfda-online.commdpi.com The choice of derivatization reagent and reaction conditions would require careful optimization to ensure a complete and reproducible reaction for reliable quantification by GC-MS. mdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites

Hydrophilic Interaction Liquid Chromatography (HILIC) is a crucial separation technique for the analysis of polar compounds like this compound, which are often poorly retained by traditional reversed-phase liquid chromatography (RPLC). researchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small percentage of aqueous buffer. researchgate.net This setup facilitates the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase, leading to their retention and separation. researchgate.net

The elution order in HILIC is generally opposite to that of RPLC, with more hydrophilic compounds being more strongly retained. researchgate.net This characteristic makes HILIC an ideal choice for separating polar metabolites from less polar parent compounds and other matrix components. A significant advantage of HILIC, particularly when coupled with mass spectrometry, is the high organic content of the mobile phase, which promotes efficient solvent desolvation and analyte ionization in the electrospray ionization (ESI) source, often leading to enhanced sensitivity. mdpi.com

In a notable study, a HILIC-tandem mass spectrometry (HILIC-MS/MS) method was developed for the simultaneous determination of nitenpyram and its polar metabolites in various agricultural products. researchgate.net This research demonstrated the successful application of a non-modified silica gel column to achieve good chromatographic separation for these compounds. researchgate.net The method showcased excellent linearity and low limits of detection, underscoring the suitability of HILIC for the trace analysis of nitenpyram metabolites. researchgate.net

Table 1: HILIC-MS/MS Method Parameters for Nitenpyram and its Metabolites researchgate.net

| Parameter | Details |

|---|---|

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Column | Non-modified Silica Gel |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Application | Simultaneous determination in agricultural products |

| Limits of Detection (LODs) | 0.12-0.19 µg/kg for polar metabolites |

| Recoveries | 93.0-106.6% in various matrices |

Mass Spectrometry (MS) Detection and Quantification

Mass spectrometry stands as the cornerstone of modern analytical chemistry for the detection and quantification of pesticide metabolites due to its exceptional sensitivity, selectivity, and versatility.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely employed technique for the quantification of neonicotinoid insecticides and their metabolites, including N-desmethyl derivatives. nih.gov This method offers unparalleled selectivity and sensitivity by utilizing the Multiple Reaction Monitoring (MRM) mode. lcms.cznih.gov In MRM, a specific precursor ion (typically the protonated molecule [M+H]⁺ of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This two-stage mass filtering significantly reduces chemical noise from the sample matrix, allowing for highly sensitive and specific detection. nih.gov

The selection of precursor and product ion transitions is unique to the chemical structure of each analyte, providing a high degree of confidence in identification and quantification. For N-desmethyl metabolites of other neonicotinoids like acetamiprid (B1664982), specific MRM transitions have been established and are used for routine monitoring in various sample types, including human urine and cerebrospinal fluid. nih.govnih.gov A similar approach is directly applicable to this compound.

Table 2: Illustrative MRM Parameters for N-desmethyl Neonicotinoid Metabolites (Note: Specific transitions for this compound would require experimental determination but would follow the same principle)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

|---|---|---|---|---|

| N-desmethyl-acetamiprid | 209 | 126 | Value not specified | nih.gov |

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with errors <5 ppm). nih.govnih.gov This capability is invaluable for the structural elucidation of unknown metabolites and for non-target screening of environmental or biological samples. nih.gov

For this compound, HRMS can confirm its elemental composition by providing a highly accurate mass of the molecular ion. In metabolism studies, where novel transformation products may be formed, HRMS is used to propose chemical formulas for these "unknowns." By comparing the mass spectra of the parent drug and its potential metabolites, researchers can identify biotransformations such as demethylation, hydroxylation, or conjugation. For instance, a qualitative profiling study of neonicotinoid metabolites in human urine successfully used LC-TOFMS to screen for a wide range of potential metabolites based on their accurate masses. nih.govplos.org This non-targeted approach allows for the discovery of unexpected metabolites without the need for authentic reference standards for each compound. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) is considered the "gold standard" for accurate quantification in analytical chemistry. dntb.gov.uaresearchgate.net The method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., containing ²H, ¹³C, or ¹⁵N) to the sample as an internal standard. dntb.gov.ua This isotopically labeled standard is chemically identical to the analyte and therefore behaves identically during sample preparation, chromatography, and ionization. researchgate.net

Any sample loss or matrix effects (suppression or enhancement of the MS signal) will affect both the native analyte and the labeled internal standard equally. dntb.gov.ua By measuring the ratio of the mass spectrometric response of the native analyte to the labeled standard, a highly accurate and precise concentration can be determined, effectively correcting for variations in the analytical process. researchgate.net While specific studies on the use of IDMS for this compound are not prevalent, the methodology has been successfully established for other neonicotinoids and their metabolites, demonstrating its applicability for achieving the highest level of quantitative accuracy. dntb.gov.uaresearchgate.net

Spectroscopic and Other Advanced Detection Methods

While mass spectrometry is a powerful tool for detection and quantification, definitive structural confirmation often requires spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. nih.gov Unlike mass spectrometry, which provides information about the mass and elemental composition, NMR provides detailed information about the chemical structure, including the connectivity of atoms and their spatial relationships. nih.gov Techniques such as ¹H NMR and ¹³C NMR, along with two-dimensional experiments (e.g., COSY, HSQC, HMBC), allow chemists to piece together the exact structure of a molecule.

In the context of this compound, NMR would be the ultimate tool to confirm that the demethylation occurred at the intended nitrogen atom. By comparing the NMR spectra of nitenpyram and its metabolite, the disappearance of the N-methyl group's characteristic signal and shifts in the signals of neighboring protons and carbons would provide conclusive proof of the structure. Such analysis was performed to characterize the N-demethylation of the neonicotinoid acetamiprid by a bacterium, where HPLC-MS/MS and NMR were used in conjunction to identify the metabolite. nih.gov While requiring a relatively pure and concentrated sample, NMR remains the definitive method for the structural confirmation of newly identified metabolites like this compound. nih.gov

Electrochemical and Biosensor Development for Rapid Screening

The rapid and sensitive detection of pesticide residues, including metabolites like this compound, is crucial for environmental and food safety monitoring. Electrochemical sensors and biosensors are emerging as powerful tools for this purpose, offering significant advantages over traditional chromatographic methods, such as cost-effectiveness, speed, simplicity, and portability, making them ideal for on-site and real-time analysis. researchgate.netmdpi.com

Electrochemical methods, including voltammetry, amperometry, and potentiometry, are frequently used for the qualitative and quantitative analysis of electroactive substances. researchgate.netnih.gov These sensors operate by generating an electrical signal that corresponds to the concentration of the target analyte. mdpi.com For neonicotinoids like the parent compound nitenpyram, various modified electrodes have been developed to achieve selective and sensitive results with detection limits at nanomolar levels. researchgate.net The modification of electrode surfaces with nanomaterials—such as metal nanoparticles, graphene, and carbon nanotubes—plays a significant role in amplifying the electrochemical signal and enhancing sensitivity. mdpi.comnih.gov For instance, the strong affinity of materials like zirconia nanoparticles for specific chemical groups can be exploited to quantify electroactive compounds. mdpi.com These sensor-based methods often require no complex pre-treatment steps and can be used in samples that are colored or turbid, a common issue with environmental and agricultural samples. researchgate.net

Biosensors represent a specialized category of sensors that incorporate a biological recognition element, such as an enzyme or a peptide, to achieve high selectivity for the target molecule. figshare.com While enzyme-based sensors offer high sensitivity, their practical use can sometimes be limited by stability and specificity issues. mdpi.com A promising alternative is the use of recognition peptides discovered through high-throughput screening methods like phage display. figshare.com These peptides can be designed to bind specifically to target molecules, such as pesticide metabolites. When integrated with highly sensitive transducers, like carbon nanotube field-effect transistors (CNT-FETs), these peptide-based biosensors can achieve extremely low detection limits. figshare.com The development of such biosensors for this compound would pave the way for portable and easy-to-use devices for rapid environmental and health monitoring. figshare.comnih.gov

Method Validation and Quality Assurance in this compound Analysis

To ensure that analytical results are reliable, accurate, and reproducible, the methods used for the determination of this compound must be thoroughly validated. lcms.cz Method validation is a critical component of quality assurance in analytical laboratories and involves the systematic evaluation of several performance parameters. lcms.cz This process demonstrates that an analytical method is suitable for its intended purpose. Key validation parameters include determining the limits of detection and quantification, and evaluating the method's accuracy, precision, and susceptibility to matrix effects. lcms.czmdpi.com

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and the limit of quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. lcms.cz

These values are often determined based on the signal-to-noise (S/N) ratio, where the LOD is commonly established at an S/N ratio of 3:1 and the LOQ at 10:1. europa.eu For chromatographic methods like HPLC and LC-MS/MS, these limits are crucial for analyzing trace levels of pesticide metabolites in various samples. lcms.czxisdxjxsu.asia While specific LOD and LOQ values for this compound are not detailed in the provided research, data for the parent compound Nitenpyram can provide an indication of the sensitivity achievable with modern analytical instrumentation. For example, a validated HPLC-UV method for nitenpyram reported an LOD of 0.51 mg/L and an LOQ of 1.69 mg/L. xisdxjxsu.asiaresearchgate.net Highly sensitive LC-MS/MS methods can achieve much lower limits, often in the parts per million (ppm) or even parts per billion (ppb) range, which is essential for regulatory monitoring. lcms.cz

Table 1: Examples of LOD and LOQ for Parent Compound Nitenpyram and a Structurally Related Metabolite

| Compound | Method | Matrix | LOD | LOQ |

|---|---|---|---|---|

| Nitenpyram | HPLC-UV | Formulations | 0.51 mg/L xisdxjxsu.asia | 1.69 mg/L xisdxjxsu.asia |

| Acetamiprid-N-desmethyl | UHPLC-Orbitrap MS | Urine | - | 0.2 µg/L nih.gov |

Evaluation of Accuracy, Precision, and Matrix Effects

Accuracy refers to the closeness of a measured value to the true or accepted value. It is typically evaluated through recovery studies, where a sample is spiked with a known amount of the analyte and the percentage of the analyte recovered is calculated. mdpi.com For pesticide residue analysis, acceptable recovery rates are often in the range of 70-120%. Studies on nitenpyram and other neonicotinoids have demonstrated high accuracy, with recovery percentages often approaching 100%. researchgate.netxisdxjxsu.asia

Precision measures the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). mdpi.com High precision is indicated by a low RSD value, typically below 15% or 20% depending on the concentration level. nih.gov For a validated HPLC method for nitenpyram, the precision was high, with an RSD of approximately 0.17%. xisdxjxsu.asia

Matrix effects are a significant challenge in analytical chemistry, particularly for sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net These effects occur when co-extracting components from the sample matrix (e.g., soil, water, food products) interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. researchgate.net This can compromise the accuracy and reliability of the quantification. The impact of matrix effects must be carefully evaluated during method validation, often by comparing the response of the analyte in a pure solvent standard versus a matrix-matched standard. researchgate.net If significant matrix effects are observed, strategies such as the use of matrix-matched calibration curves or isotope-labeled internal standards are employed to ensure accurate quantification. researchgate.net

Table 2: Summary of Accuracy and Precision Data from Validated Analytical Methods

| Compound/Analyte | Method | Accuracy (Recovery %) | Precision (RSD %) |

|---|---|---|---|

| Nitenpyram | HPLC-UV | ~100% xisdxjxsu.asia | ~0.17% xisdxjxsu.asia |

| Nitenpyram | DPV | 90.06% - 114.4% researchgate.net | < 3.94% researchgate.net |

| Neonicotinoids | UHPLC-Orbitrap MS | 78% - 116% nih.gov | < 10% (Repeatability) nih.gov |

| Macrolide Drugs | HPLC-MS/MS | 80.07% - 98.80% mdpi.com | 1.98% - 13.69% mdpi.com |

Biological Activity and Ecotoxicological Implications of Nitenpyram N Desmethyl

Insecticidal Activity and Neurotoxic Mechanisms in Target Organisms

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) in Arthropods

Nitenpyram-N-desmethyl, like its parent compound nitenpyram (B241), is a neurotoxin that targets the central nervous system of insects. wikiwand.com Neonicotinoids, as a class, act as agonists of the nicotinic acetylcholine receptors (nAChRs). annualreviews.org These receptors are crucial for synaptic transmission in insects. jst.go.jp By binding to these receptors, neonicotinoids disrupt the normal flow of ions across the postsynaptic membrane, leading to overstimulation of nerve cells, which results in paralysis and death of the insect. wikiwand.com

The selectivity of neonicotinoids for insect nAChRs over mammalian receptors is a key factor in their use as insecticides. nih.gov This selectivity is attributed to structural differences between insect and mammalian nAChRs. nih.gov While nitenpyram has a high affinity for insect nAChRs, its affinity for mammalian nAChRs is much lower. wikiwand.com

Comparative Biological Efficacy and Potency Relative to Nitenpyram

Research suggests that the metabolism of nitenpyram can lead to the formation of metabolites with altered toxicity. In some cases, metabolites of neonicotinoids have been found to be more toxic than the parent compound. nih.gov Studies on the in vivo metabolism of nitenpyram by the mitochondrial P450 enzyme CYP12A5 in Drosophila melanogaster suggest that this process results in a product with higher toxicity than nitenpyram itself. pharmacompass.com While specific quantitative data on the comparative potency of this compound is not extensively detailed in the provided search results, the principle of metabolic activation increasing toxicity is established for neonicotinoids.

Impact on Insect Physiology, Reproduction, and Behavior

Sublethal exposure to neonicotinoids, including nitenpyram, can have significant impacts on various aspects of insect life beyond immediate mortality. mdpi.com Studies on Drosophila melanogaster have shown that sublethal concentrations of nitenpyram can prolong developmental times for pupation and eclosion, and decrease lifespan, pupation rate, eclosion rate, and egg production. nih.govresearchgate.net

Furthermore, sublethal exposure to nitenpyram has been shown to alter gene expression related to development and metabolism in Drosophila melanogaster. nih.gov Specifically, genes involved in detoxification (cytochrome P450s), hemocyte proliferation, and immune response were upregulated, while genes associated with lifespan, male mating behavior, female fertility, and lipid metabolism were downregulated. nih.gov The downregulation of genes related to mating behavior and fertility suggests a direct negative impact on the reproductive success of exposed insects. nih.govnih.gov

Non-Target Organism Exposure and Biological Effects

The widespread use of neonicotinoid insecticides raises concerns about their impact on non-target organisms and the broader ecosystem. ifremer.frnih.gov

Ecotoxicological Assessments in Aquatic Invertebrates and Fish

Neonicotinoids and their metabolites can contaminate aquatic environments, posing a risk to aquatic life. researchgate.net Studies on the toxic effects of nitenpyram on juvenile Chinese rare minnows (Gobiocypris rarus) have shown that it can cause adverse effects on the brain. echemi.com While superoxide (B77818) dismutase activities did not significantly change, catalase activities increased, and malondialdehyde content rose markedly under certain nitenpyram treatments. echemi.comnih.gov Furthermore, acetylcholinesterase (AChE) activities decreased under higher concentrations of nitenpyram. echemi.comnih.gov In contrast, a 60-day chronic toxicity test on the same fish species indicated that nitenpyram had fewer genotoxic effects and less impact on the immune system compared to other neonicotinoids like imidacloprid (B1192907) and dinotefuran. wikipedia.org However, another study on Zebrafish revealed adverse effects on DNA due to oxidative damage from chronic exposure to nitenpyram. wikipedia.org The contamination of global surface waters by neonicotinoids is a growing concern, with potential risks to aquatic invertebrates. researchgate.net

Effects on Terrestrial Arthropods (e.g., pollinators, beneficial insects)

The impact of neonicotinoids on pollinators, such as bees, and other beneficial insects is a significant area of research and concern. mn.govscirp.org Sublethal doses of pesticides can affect various aspects of beneficial insect physiology and behavior, including their immune system, development, and reproduction. mdpi.com Neonicotinoids are known to have negative impacts on a range of terrestrial invertebrates. ifremer.fr

While nitenpyram has been found to have lower toxicity to the egg parasitoid Trichogramma compared to other neonicotinoids, making it potentially useful in integrated pest management (IPM) programs, its effects on other beneficial insects require careful consideration. wikipedia.org For instance, nitenpyram is toxic to earthworms (Eisenia fetida), affecting their reproduction and causing cellular damage. echemi.com The use of neonicotinoids, even at sublethal levels, can have far-reaching consequences for the health and stability of ecosystems. nih.gov

Interactive Data Table: Ecotoxicity of Nitenpyram

| Organism | Endpoint | Value | Source |

| Eisenia fetida (Earthworm) | 14-day LC50 | 4.34 mg/kg soil | wikipedia.org |

| Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | 10 mg/L | herts.ac.uk |

| Aquatic Invertebrates | 48-hour EC50 | 10000 mg/L | herts.ac.uk |

| Honey Bee | Acute LD50 | 0.138 µ g/bee | herts.ac.uk |

Influence on Soil Invertebrate Communities and Microbial Activity

While direct studies on the impact of this compound on soil ecosystems are limited, research on the parent compound, nitenpyram, provides valuable insights into the potential effects. Neonicotinoids, in general, are known to have adverse effects on various non-target organisms, including essential soil invertebrates. nih.gov

Research has demonstrated the toxicity of nitenpyram to the earthworm Eisenia fetida, a crucial organism for soil aeration and fertility. wikipedia.org A 14-day exposure to nitenpyram resulted in a median lethal concentration (LC50) of 4.34 mg/kg of soil, alongside the inhibition of cellulase (B1617823) activity and damage to epidermal and gut cells. wikipedia.orgwikiwand.com While nitenpyram was found to be less toxic to E. fetida compared to other neonicotinoids like imidacloprid, thiacloprid, and clothianidin, it is still considered highly toxic to these beneficial organisms. wikipedia.orgxisdxjxsu.asia

The influence of nitenpyram on soil microbial activity has also been a subject of investigation. Soil microorganisms are fundamental to nutrient cycling and the degradation of organic matter. mdpi.comcabidigitallibrary.org The microbial degradation of neonicotinoids is a key factor in their environmental persistence. nih.govresearchgate.net Studies have identified various bacteria and fungi capable of degrading nitenpyram, such as Ochrobactrum sp. strain DF-1, which can utilize nitenpyram as a sole carbon or nitrogen source. nih.gov However, the introduction of such pesticides can also disrupt the natural microbial community structure and function. The impact of this compound specifically on soil microbial communities has not been extensively studied, but as a metabolite, it is a component of the environmental residue of nitenpyram and likely interacts with soil microbes. nih.gov

Table 1: Effects of Nitenpyram on Soil Invertebrates

| Organism | Parameter | Finding | Reference |

| Eisenia fetida (Earthworm) | 14-day LC50 | 4.34 mg/kg soil | wikipedia.org |

| Eisenia fetida (Earthworm) | Sub-lethal effects | Inhibition of cellulase activity, damage to epidermal and gut cells | wikipedia.orgwikiwand.com |

| Eisenia fetida (Earthworm) | Toxicity Comparison | Less toxic than imidacloprid, thiacloprid, and clothianidin | wikipedia.org |

Mechanistic Studies of Toxicity (Focus on molecular and cellular level)

Receptor Binding Affinity and Ligand-Gated Ion Channel Modulation

Nitenpyram and its metabolites exert their insecticidal effects by acting as agonists at nicotinic acetylcholine receptors (nAChRs), a type of ligand-gated ion channel crucial for synaptic transmission in the insect central nervous system. wikiwand.comnih.govresearchgate.net These receptors are transmembrane proteins that, upon binding by a ligand like acetylcholine (or an agonist like a neonicotinoid), open to allow the passage of ions, leading to nerve stimulation. mdpi.com

While nitenpyram itself is a potent agonist, research indicates that its N-desmethyl metabolite, this compound, also exhibits high affinity for insect nAChRs and is a potent insecticide. The irreversible binding of these compounds to the receptor leads to a persistent influx of ions, causing overstimulation, paralysis, and ultimately the death of the insect. wikipedia.orgwikiwand.com

A significant aspect of neonicotinoid selectivity is the difference in binding affinity between insect and mammalian nAChRs. Nitenpyram has a much lower affinity for mammalian nAChRs, which contributes to its relatively lower toxicity in mammals compared to insects. wikiwand.comresearchgate.net However, the binding affinity of this compound to mammalian receptors has not been as extensively characterized.

Table 2: Receptor Target and Mode of Action

| Compound | Target Receptor | Mode of Action | Effect |

| Nitenpyram / this compound | Nicotinic Acetylcholine Receptor (nAChR) | Agonist at the receptor | Blocks neural signaling by irreversible binding, leading to paralysis and death in insects. wikipedia.orgwikiwand.com |

Cellular and Subcellular Responses to Exposure (e.g., oxidative stress, enzyme activity)

Exposure to nitenpyram has been shown to induce oxidative stress and alter enzyme activities in various non-target organisms. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense systems to detoxify these reactive intermediates. mdpi.com

In studies on zebrafish (Danio rerio), exposure to nitenpyram led to significant increases in the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and alterations in the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). nih.govresearchgate.net Specifically, SOD activity was enhanced in some cases, while CAT activities showed a noticeable increase in brain tissues. nih.govresearchgate.net Conversely, acetylcholinesterase (AChE) activity was observed to decrease at higher concentrations of nitenpyram. nih.gov

In human bone marrow mesenchymal stem cells, nitenpyram exposure led to an increase in ROS levels and enhanced SOD activity, which was associated with DNA damage. researchgate.netnih.gov While direct data for this compound is not available, its structural similarity and known activity at the receptor level suggest that it could potentially elicit similar cellular and subcellular stress responses.

Table 3: Cellular and Subcellular Responses to Nitenpyram Exposure

| Organism/Cell Line | Response | Finding | Reference |

| Zebrafish (Danio rerio) | Oxidative Stress | Increased malondialdehyde (MDA) content | nih.govresearchgate.net |

| Zebrafish (Danio rerio) | Enzyme Activity | Altered superoxide dismutase (SOD) and catalase (CAT) activities | nih.govresearchgate.net |

| Zebrafish (Danio rerio) | Enzyme Activity | Decreased acetylcholinesterase (AChE) activity | nih.gov |

| Human Bone Marrow Mesenchymal Stem Cells | Oxidative Stress | Increased reactive oxygen species (ROS) | researchgate.netnih.gov |

| Human Bone Marrow Mesenchymal Stem Cells | Enzyme Activity | Enhanced superoxide dismutase (SOD) activity | researchgate.netnih.gov |

Gene Expression and Proteomic Alterations in Exposed Organisms

The toxic effects of nitenpyram at the molecular level extend to alterations in gene expression and protein profiles. In Drosophila melanogaster, exposure to sublethal concentrations of nitenpyram resulted in the upregulation of genes associated with development and metabolism, including several cytochrome P450 genes (Cyp12d1, Cyp9f2, and Cyp4ae1) which are involved in detoxification. nih.govresearchgate.net

A study on the metabolism of nitenpyram by specific cytochrome P450 enzymes, CYP4CE1 and CYP6ER1, in the brown planthopper (Nilaparvata lugens) revealed that these enzymes metabolize nitenpyram into products including N-desmethyl nitenpyram. acs.org This metabolic process is linked to the development of insecticide resistance. The expression of CYP4CE1 was strongly associated with nitenpyram resistance. acs.org

Furthermore, transcriptomic analysis of human bone marrow mesenchymal stem cells exposed to nitenpyram identified 468 differentially expressed genes. researchgate.netnih.gov These genes were involved in 22 different pathways, some of which were related to cancer and the deregulation of signaling pathways such as PI3K/Akt, AMPK, and mTOR. researchgate.netnih.gov While direct proteomic and gene expression studies on this compound are scarce, the fact that it is a known metabolite formed through enzymatic processes that are linked to insecticide resistance and cellular stress responses suggests that it is biologically active and likely to induce its own set of genomic and proteomic alterations. acs.org A study on the related metabolite N-desmethyl-acetamiprid found that its presence in urine was associated with various symptoms, indicating the biological activity of such metabolites in vertebrates. nih.gov

Environmental Monitoring and Regulatory Perspectives for Nitenpyram N Desmethyl

Global Approaches to Metabolite Monitoring in Environmental Samples

The monitoring of pesticide metabolites in environmental matrices like soil, water, and air is a critical component of ensuring environmental safety and human health. Globally, regulatory bodies are increasingly recognizing that metabolites can be as, or sometimes more, toxic and persistent than the parent pesticide. acs.orgnih.gov This has led to a push for more comprehensive monitoring programs that include not just the active ingredients but also their significant degradation products.

The European Union, for instance, has established frameworks that require the assessment of pesticide metabolites in groundwater. dpi.qld.gov.au The approach often involves setting separate regulatory limits for "relevant" metabolites—those that possess similar toxicological properties to the parent compound or exhibit other toxicological concerns. dpi.qld.gov.au In Japan, food standards mandate that the residue definition for nitenpyram (B241) includes its metabolites, highlighting the importance of monitoring these compounds in the food chain. jst.go.jp

The analytical challenges in monitoring polar metabolites like Nitenpyram-N-desmethyl are significant. Due to their high water solubility, these compounds can be difficult to extract and analyze using traditional methods. jst.go.jpresearchgate.net Advanced analytical techniques are therefore essential for their detection and quantification at trace levels. Methodologies such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and hydrophilic interaction liquid chromatography (HILIC) have proven effective. jst.go.jpresearchgate.net HILIC-MS/MS, in particular, is advantageous for analyzing highly polar compounds and allows for the individual determination of nitenpyram and its metabolites like CPMA and CPMF. jst.go.jp Other developed methods include ion chromatography coupled with fluorescence detectors, which offers a cost-effective and sensitive way to determine nitenpyram and its metabolite 6-chloronicotinic acid in environmental samples. wiley.comresearchgate.net

The development of these sophisticated analytical methods is crucial for enforcing regulations and understanding the environmental behavior of pesticide metabolites. explorationpub.com These methods must be validated according to stringent guidelines, such as those provided by SANTE for analytical quality control, to ensure data reliability. wiley.com

Research on Residue Levels in Agricultural Products and Ecosystems

Research has confirmed the presence of nitenpyram and its metabolites, including this compound, in various agricultural products and environmental compartments. The systemic nature of nitenpyram means it is taken up by plants, leading to residues in different plant parts. acs.org

A study focusing on tea leaves provides specific data on this compound. This research developed a method to quantify seven neonicotinoids and 20 of their metabolites in Japanese green tea leaves. Nitenpyram itself was detected in 3% of the samples, with a maximum concentration of 54 ng/g. nih.gov The study successfully quantified N-desmethyl-nitenpyram, demonstrating its presence in this agricultural commodity. nih.gov

Other key metabolites of nitenpyram, such as CPMA and CPMF, have also been the subject of residue studies. A simple and rapid analytical method using HILIC-MS/MS was developed to measure nitenpyram, CPMA, and CPMF in agricultural products like sweet pepper, mandarin orange, onion, and brown rice. jst.go.jp The method showed good recoveries for all three compounds. jst.go.jp Further analysis of contaminated asparagus and melon samples revealed the presence of both CPMA and CPMF alongside the parent compound. jst.go.jp

The following interactive data tables summarize findings from residue analysis studies on nitenpyram and its metabolites.

Table 1: Residue Levels of Nitenpyram and its Metabolites in Contaminated Agricultural Products

| Sample | Compound | Residue Level (mg/kg) |

| Asparagus 1 | Nitenpyram | 0.162 ± 0.0069 |

| CPMA | 0.113 ± 0.0028 | |

| CPMF | 0.191 ± 0.0096 | |

| Asparagus 2 | Nitenpyram | 0.100 ± 0.0044 |

| CPMA | 0.045 ± 0.0012 | |

| CPMF | 0.035 ± 0.0010 | |

| Melon (pulp) | Nitenpyram | 0.031 ± 0.0005 |

| CPMA | 0.009 ± 0.0005 | |

| CPMF | 0.033 ± 0.0018 | |

| Source: Adapted from research on HILIC-MS/MS analysis. jst.go.jp |

Table 2: Detection of Nitenpyram and its Metabolites in Japanese Green Tea Leaves

| Analyte | Detection Frequency (%) | Maximum Concentration (ng/g) |

| Nitenpyram | 3 | 54 |

| N-desmethyl-nitenpyram | - | - |

| Dinotefuran | 100 | 3004 |

| Imidacloprid (B1192907) | 92 | 139 |

| Thiacloprid | 79 | 910 |

| Thiamethoxam (B1682794) | 79 | 650 |

| Clothianidin | 74 | 233 |

| Acetamiprid (B1664982) | 67 | 472 |

| Note: The study developed a quantification method for N-desmethyl-nitenpyram but did not report its detection frequency or maximum concentration in the summarized findings. nih.gov | ||

| Source: Adapted from a study on neonicotinoid contamination in tea. nih.gov |

Beyond agricultural products, neonicotinoids and their metabolites are found in various ecosystems. Due to its high water solubility, nitenpyram can easily leach into groundwater and surface water. frontiersin.org Studies have detected nitenpyram in river water and have investigated its biodegradation in soil and water systems by microorganisms. jst.go.jpfrontiersin.orgnih.gov For instance, the bacterium Ochrobactrum sp. strain DF-1 has been shown to degrade nitenpyram, and several metabolites were identified during this process. frontiersin.orgnih.gov Similarly, the endophytic bacterium Bacillus thuringiensis strain NIT-2 can degrade nitenpyram into metabolites including CPMA, CPMF, and CPF. jst.go.jpnih.gov

Development and Application of Environmental Risk Assessment Frameworks for Metabolites

The detection of pesticide metabolites in the environment necessitates robust risk assessment frameworks to evaluate their potential harm to non-target organisms and ecosystems. acs.org It is well-established that the degradation of a pesticide does not always lead to detoxification; metabolites can sometimes exhibit toxicity comparable to or even greater than the parent compound. acs.orgnih.gov For neonicotinoids, metabolites such as N-unsubstituted imines can have significant toxicological relevance. nih.gov

Regulatory agencies are tasked with developing and applying these risk assessment frameworks. This involves a tiered approach, starting with simple screening and progressing to more complex and realistic exposure scenarios if a potential risk is identified. dpi.qld.gov.au An essential part of this assessment is determining the "relevance" of a metabolite, which considers its pesticidal activity, toxicology, and ecotoxicology. dpi.qld.gov.au

For aquatic ecosystems, risk assessment often involves comparing measured environmental concentrations (MECs) with predicted no-effect concentrations (PNECs) to derive a risk quotient (RQ). nih.govbohrium.com The species sensitivity distribution (SSD) model is another tool used to assess the risk of a chemical to a range of different species, providing a more comprehensive view of potential ecological impacts. nih.gov

A significant challenge in the risk assessment of metabolites is the lack of extensive toxicological data for every single degradation product. acs.org This data gap highlights the need for continued research into the effects of metabolites on a wide array of non-target species, from soil organisms like earthworms to aquatic invertebrates and vertebrates. wikipedia.org Furthermore, there is a growing emphasis on considering the combined effects of chemical mixtures, as organisms in the environment are often exposed to multiple pesticides and their metabolites simultaneously. acs.org The potential for synergistic effects, where the combined toxicity is greater than the sum of individual toxicities, is a key area of investigation. acs.org

The development of predictive approaches, such as quantitative structure-activity relationship (QSAR) models, is also being explored to estimate the toxicity of metabolites and reduce the reliance on animal testing. These models can help prioritize which metabolites require more in-depth toxicological and ecotoxicological evaluation.

Future Research Directions and Emerging Trends for Nitenpyram N Desmethyl

Integrated Omics Approaches for Understanding Metabolite Dynamics and Impact

The field of toxicology is increasingly adopting "omics" technologies to gain a comprehensive, systems-level understanding of how chemicals affect biological organisms. researchgate.net Integrated omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach for elucidating the subtle and complex impacts of Nitenpyram-N-desmethyl. frontiersin.org Metabolomics and lipidomics, in particular, are emerging as critical tools for investigating the targets of pollutants. researchgate.net

Future research will likely leverage these integrated approaches to move beyond simple toxicity assays. For instance, studies have already utilized metabolomics to show that exposure to the parent compound, nitenpyram (B241), can lead to significant alterations in tryptophan metabolism within the gut microbiota of mice, resulting in depression-like behaviors in offspring. dntb.gov.ua Other research has revealed that nitenpyram disrupts the tricarboxylic acid cycle and amino acid metabolism in zebrafish. researchgate.net By applying these same non-targeted metabolomics and lipidomics analyses specifically to this compound, researchers can map the metabolic pathways it perturbs. This can reveal previously unknown mechanisms of action and identify sensitive biomarkers of exposure and effect. Furthermore, an integrated meta-omics approach, combining metagenomics and metatranscriptomics, could be instrumental in identifying the specific microorganisms in complex environmental communities that are responsible for the degradation of this compound. biorxiv.org

Development of Sustainable Degradation and Remediation Technologies

As the presence of neonicotinoids and their metabolites in the environment becomes more widely documented, the development of effective and eco-friendly remediation strategies is paramount. scienceopen.com Bioremediation, which uses microorganisms to break down pollutants, is considered a cost-effective and environmentally sound approach for treating pesticide-contaminated soil and water. nih.govnih.gov

While the microbial degradation pathways of many neonicotinoids have been studied, research on nitenpyram and its metabolites is less extensive. frontiersin.org Future work must focus on identifying and characterizing novel microbial strains capable of efficiently degrading this compound. For example, the white-rot fungus Phanerochaete sordida YK-624 has been shown to degrade the parent compound nitenpyram, although its mechanism is not fully explored. frontiersin.orgfrontiersin.org More recently, the actinomycete Rhodococcus ruber CGMCC 17550, isolated from a sewage treatment tank, was found to degrade nitenpyram and has been successfully used to remediate the compound in surface water. frontiersin.orgfrontiersin.org

Emerging trends in this area include the use of immobilized enzymes and cells. This technique enhances the stability and efficiency of the degrading microbes or their enzymes, allowing for repeated use in bioreactors. frontiersin.org Research into immobilizing newly discovered this compound-degrading microbes in carriers like calcium-alginate could lead to practical, sustainable technologies for water treatment facilities and in-situ soil remediation. frontiersin.org

Advanced Modeling for Environmental Fate and Ecotoxicological Impact Prediction

Computational modeling is an essential tool for predicting how chemical compounds like this compound behave in the environment and for assessing their potential risks to ecosystems. researchgate.net When extensive environmental measurements are not available, contaminant fate models can simulate the transport, distribution, and degradation of these substances in complex systems like river catchments. copernicus.org

Advanced, high-resolution models are being developed to provide more accurate predictions on a large scale. A prime example is the HydroFATE model, which is designed to estimate the concentrations of domestically used substances in river systems globally. copernicus.org This model incorporates data on population density, wastewater treatment infrastructure, and environmental decay processes. copernicus.org Future research should focus on parameterizing such sophisticated models for this compound. This would involve experimentally determining key physicochemical properties, such as its soil adsorption coefficient (Koc), bioconcentration factor (BCF), and degradation rates in soil and water under various conditions. nih.gov By integrating these data, advanced models can predict environmental concentrations of the metabolite, identify hotspots of contamination, and estimate the ecotoxicological risks to non-target aquatic and terrestrial organisms, thereby guiding monitoring efforts and regulatory decisions.

Exploration of this compound in Novel Biological Interactions

Initial research into insecticide metabolites often focuses on whether they retain the toxic mechanism of the parent compound. However, emerging evidence suggests that metabolites can have their own unique and sometimes unexpected biological effects. Future research on this compound should explore these novel interactions beyond its role as a simple degradation product.

A key area of investigation is its interaction with metabolic enzymes. For example, specific cytochrome P450 enzymes in insects, such as CYP4CE1 and CYP6ER1, are known to metabolize nitenpyram into N-desmethyl nitenpyram. nih.gov The activity of these enzymes is directly linked to the development of insecticide resistance, making the study of this interaction crucial for pest management. nih.gov Furthermore, there is evidence that human cytochrome P450 enzymes could also generate nitenpyram metabolites, which may possess greater toxicity than the original compound. wikipedia.org